

JECFA's Safety Evaluation of Calcium di-L-Glutamate: A Technical Guide

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Compound of Interest

Compound Name: Calcium diglutamate

Cat. No.: B1668221

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This technical guide provides an in-depth analysis of the safety evaluation of calcium di-L-glutamate as conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The information is compiled from the primary toxicological monograph and reports from the 31st JECFA meeting, with a focus on presenting quantitative data and detailed experimental methodologies in a clear and accessible format for scientific professionals.

Executive Summary

At its 31st meeting, JECFA evaluated L-glutamic acid and its ammonium, calcium, monosodium, and potassium salts. The Committee established a group Acceptable Daily Intake (ADI) of "not specified" for these substances.^{[1][2]} This decision was based on an extensive review of biochemical, toxicological, and clinical data, which indicated that these substances do not pose a hazard to health at the levels of use as food additives. The key findings from the toxicological studies are summarized below, with detailed experimental protocols and data presented in the subsequent sections.

Quantitative Toxicological Data

The safety of glutamates has been assessed through a comprehensive range of studies. The following tables summarize the key quantitative data from acute, short-term, and long-term toxicity studies, as well as reproduction and teratology studies.

Table 1: Acute Toxicity of Glutamates

Species	Route of Administration	LD50 (mg/kg bw)	Reference
Mouse	Oral	15,000 - 18,000	JECFA, 1988
Rat	Oral	15,000 - 18,000	JECFA, 1988

Table 2: Short-Term Toxicity Studies of Monosodium Glutamate (MSG)

Species	Duration	Route	Dose Levels	NOAEL (mg/kg bw/day)	Key Observations	Reference
Rat (Sprague-Dawley)	90 days	Diet	0, 0.5, 1.5, 5%	3170 (males), 3620 (females)	No toxicologically significant findings.	Yoshida et al., 2025
Rat	13 weeks	Diet	0, 0.1, 0.4, 2%	>20,000	No adverse effects reported.	JECFA, 1988
Dog	1 year	Diet	0, 2.5, 5, 10%	-	No adverse effects reported.	JECFA, 1988

Table 3: Long-Term Toxicity and Carcinogenicity Studies of Monosodium Glutamate (MSG)

Species	Duration	Route	Dose Levels	Key Findings	Reference
Rat	2 years	Diet	Up to 4%	No specific toxic or carcinogenic effects.	JECFA, 1988
Mouse	2 years	Diet	Up to 4%	No specific toxic or carcinogenic effects.	JECFA, 1988

Table 4: Reproduction and Teratology Studies of Monosodium Glutamate (MSG)

Species	Study Type	Route	Dose Levels	Key Findings	Reference
Rat	3-generation	Diet	Up to 4%	No adverse outcomes on reproduction.	JECFA, 1988
Mouse	Teratology	Diet	Up to 10%	No teratogenic effects observed.	JECFA, 1988
Rabbit	Teratology	Gavage	Up to 1000 mg/kg bw	No teratogenic effects observed.	JECFA, 1988

Experimental Protocols of Key Studies

This section details the methodologies employed in the pivotal toxicological studies reviewed by JECFA.

Acute Toxicity Studies

- Objective: To determine the median lethal dose (LD50) of glutamates.
- Test Animals: Mice and rats.
- Methodology:
 - Animals were administered single oral doses of monosodium glutamate.
 - The dosage range was selected to elicit mortality from 0% to 100%.
 - Animals were observed for clinical signs of toxicity and mortality over a 14-day period.
 - The LD50 was calculated using a recognized statistical method.

Short-Term Toxicity Study (90-Day in Rats)

- Objective: To evaluate the subchronic oral toxicity of monosodium glutamate.
- Test Animals: Groups of Sprague-Dawley rats (20 rats/sex/group).
- Methodology:
 - The test substance (MSG) was administered via the diet at concentrations of 0 (control), 0.5%, 1.5%, and 5% (w/w) for 92-96 days.
 - Observations: Daily clinical examinations, weekly measurement of body weight and food consumption.
 - Clinical Pathology: Hematology and biochemistry tests were conducted at termination.
 - Pathology: All animals underwent a full necropsy, and a comprehensive list of tissues was examined histopathologically.

Long-Term Toxicity/Carcinogenicity Studies (2-Year in Rats and Mice)

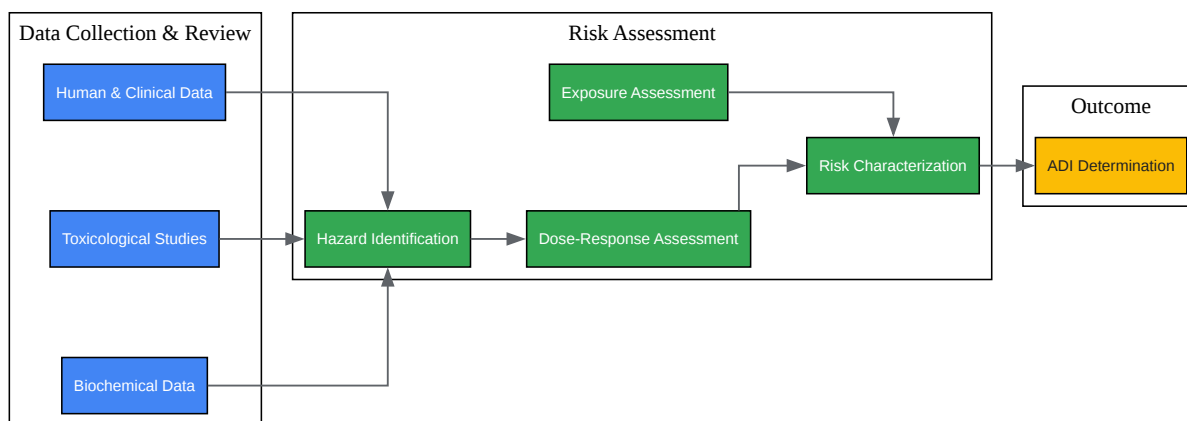
- Objective: To assess the chronic toxicity and potential carcinogenicity of dietary monosodium glutamate.
- Test Animals: Rats and mice.
- Methodology:
 - MSG was administered in the diet at levels up to 4% for a period of 2 years.
 - Parameters Monitored: Survival, body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and urinalysis at periodic intervals.
 - Pathology: Complete gross necropsy was performed on all animals. Histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, and all gross lesions from all animals.

Reproduction and Teratology Studies

- Objective: To evaluate the effects of monosodium glutamate on reproductive performance and embryonic/fetal development.
- Three-Generation Reproduction Study (Rats):
 - Methodology: MSG was administered in the diet at levels up to 4% continuously through three generations.
 - Parameters Evaluated: Fertility, gestation, viability, and lactation indices were assessed for each generation. Pups were examined for any gross abnormalities.
- Teratology Studies (Mice and Rabbits):
 - Methodology: Pregnant animals were administered MSG via diet or gavage during the period of organogenesis.
 - Parameters Evaluated: Dams were observed for clinical signs of toxicity. Fetuses were delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

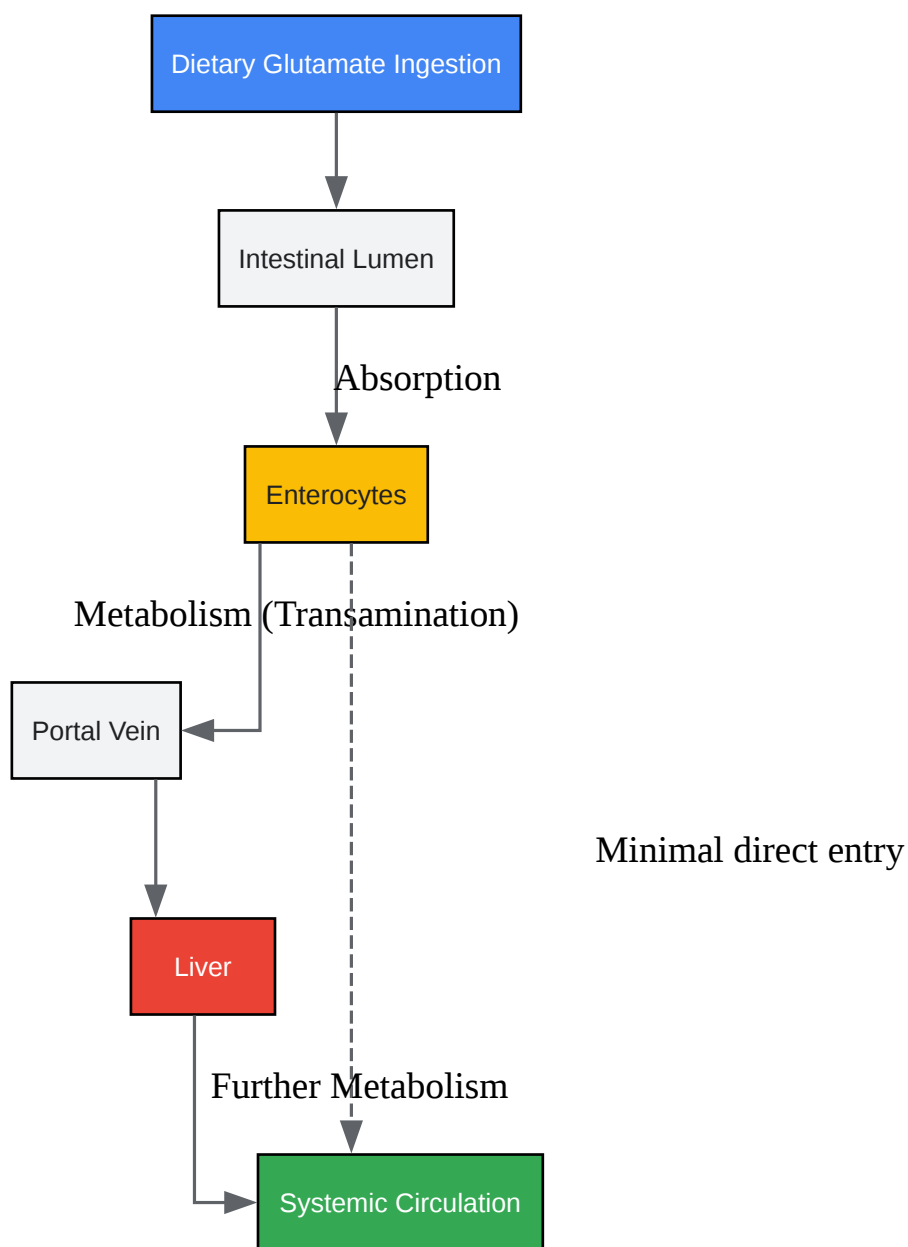
Visualizations

The following diagrams illustrate key conceptual frameworks and processes related to the JECFA evaluation.



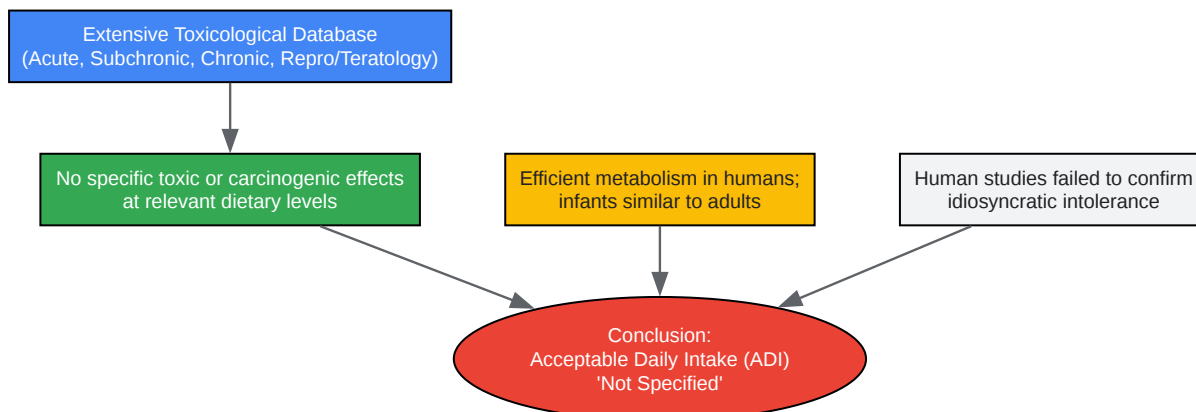
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JECFA's Risk Assessment Workflow for Food Additives.



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Simplified overview of dietary glutamate metabolism.



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References

- 1. WHO | JECFA [apps.who.int]
- 2. WHO | JECFA [apps.who.int]
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